6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid: Similar in structure but lacks the difluorophenyl group.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another fluorinated heterocycle with different biological activities.
Uniqueness
6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the difluorophenyl group and the pyrimidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C11H6F2N2O2 |
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Molecular Weight |
236.17 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
InChI Key |
LCWISMLAGSYMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F |
Origin of Product |
United States |
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